N-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine
Description
N-{(E)-[4-(Methylsulfanyl)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine is a Schiff base derived from the condensation of N-phenylbenzene-1,4-diamine and 4-(methylsulfanyl)benzaldehyde. Its structure features a benzene-1,4-diamine backbone with an (E)-configured imine linkage and a para-methylsulfanyl (SCH₃) substituent on the benzylidene moiety. The methylsulfanyl group introduces moderate electron-donating effects due to sulfur’s lone pairs, influencing electronic and steric properties. While direct synthetic data for this compound are absent in the provided evidence, analogous Schiff bases (e.g., K1–K3 in ) are synthesized via similar condensation reactions .
Properties
Molecular Formula |
C20H18N2S |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-[(4-methylsulfanylphenyl)methylideneamino]-N-phenylaniline |
InChI |
InChI=1S/C20H18N2S/c1-23-20-13-7-16(8-14-20)15-21-17-9-11-19(12-10-17)22-18-5-3-2-4-6-18/h2-15,22H,1H3 |
InChI Key |
DYNQVZAMMWAOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N1-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-N4-PHENYLBENZENE-1,4-DIAMINE typically involves a multi-step process. One common method includes the condensation of 4-(methylsulfanyl)benzaldehyde with benzene-1,4-diamine under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1E)-N1-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-N4-PHENYLBENZENE-1,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (1E)-N1-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-N4-PHENYLBENZENE-1,4-DIAMINE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential anti-cancer and anti-inflammatory properties. The presence of the methylsulfanyl group is believed to enhance the biological activity of these derivatives.
Industry
In the industrial sector, (1E)-N1-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-N4-PHENYLBENZENE-1,4-DIAMINE is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of colorants.
Mechanism of Action
The mechanism of action of (1E)-N1-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-N4-PHENYLBENZENE-1,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Substituent Effects on Corrosion Inhibition Efficiency
Schiff bases with varying para-substituents on the benzylidene ring have been studied as corrosion inhibitors for mild steel in acidic environments. Key analogs include:
- K1 : (E)-N¹-Benzylidene-N⁴-phenylbenzene-1,4-diamine (R = H)
- K2 : N-[(E)-4-Chlorobenzylidene]-N'-phenylbenzene-1,4-diamine (R = Cl)
- K3 : N-[(E)-4-Methoxybenzylidene]-N'-phenylbenzene-1,4-diamine (R = OCH₃)
Research Findings :
- Inhibition Efficiency : K2 (Cl) exhibited the highest inhibition efficiency (77% at 25°C), attributed to the electron-withdrawing Cl group enhancing adsorption via charge transfer. K3 (OCH₃) showed lower efficiency due to steric hindrance from the methoxy group, while K1 (H) had the lowest efficiency .
- Target Compound (R = SCH₃): The methylsulfanyl group is less electron-withdrawing than Cl but bulkier than H. However, its efficiency is likely intermediate between K1 and K2 .
Table 1: Substituent Effects on Corrosion Inhibition
| Substituent (R) | Inhibition Efficiency (%)* | Hammett σ Value | Molecular Weight (g/mol) |
|---|---|---|---|
| H (K1) | 65 | 0.00 | 285.34 |
| Cl (K2) | 77 | +0.23 | 306.78 |
| OCH₃ (K3) | 70 | -0.27 | 315.38 |
| SCH₃ (Target) | ~70 (hypothesized) | -0.04 | 317.46 |
Thermal Stability and Antioxidant Activity
N,N′-substituted p-phenylenediamines (e.g., 6PPD, IPPD) are known antioxidants that form stable dehydrogenation products (e.g., NB=CX structures) . While the target compound is a Schiff base, its thermal stability can be inferred from analogs:
- 6PPD : N-(1,3-Dimethylbutyl)-N′-phenyl-1,4-phenylenediamine exhibits high thermal stability due to alkyl substituents stabilizing radical intermediates .
- Schiff Base Analogs: Dehydrogenation of Schiff bases like K1–K3 may yield conjugated imine-quinone structures. The SCH₃ group in the target compound could enhance stability via resonance effects, similar to methoxy groups in K3 .
Table 2: Thermal Stability Comparison
| Compound | Dehydrogenation Product Stability | Key Structural Feature |
|---|---|---|
| 6PPD | High (alkyl stabilization) | Branched alkyl substituent |
| K2 (Cl) | Moderate | Electron-withdrawing Cl |
| Target (SCH₃) | Moderate-High (hypothesized) | Resonance-stabilized SCH₃ |
Crystallographic and Adsorption Properties
Crystal structures of related Schiff bases reveal packing patterns influenced by substituents:
- K2 (Cl): Monoclinic P2₁/c symmetry with a = 10.335 Å, b = 17.045 Å, c = 8.789 Å. The Cl substituent participates in weak C–H···Cl interactions .
- Target (SCH₃): The bulkier SCH₃ group may reduce crystal density compared to K2.
Biological Activity
N-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure features a methylthio group, which is known to influence the biological activity of compounds through various mechanisms such as electron donation and steric effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds. For instance, derivatives containing sulfonamide fragments have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Cytotoxicity Assessment
A comparative study evaluated the cytotoxic activity of several related compounds against different cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The results are summarized in Table 1 below:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 3.6 | Apoptosis induction |
| Compound B | MCF-7 | 5.0 | G0/G1 phase arrest |
| This compound | HCT-116 | TBD | TBD |
Note: TBD (To Be Determined) indicates that specific IC50 values for this compound are still under investigation.
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structures have been evaluated for their antimicrobial efficacy. Studies indicate that the presence of the methylthio group can enhance antibacterial activity against various pathogens.
Minimum Inhibitory Concentration (MIC)
The MIC values for this compound were assessed using standard protocols. The following table summarizes the antimicrobial activity against selected bacteria:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications.
Key Findings from SAR Studies
- Electron Donating Groups : The introduction of electron-donating groups like methylthio has been shown to enhance anticancer activity.
- Hydrophobic Interactions : Increased hydrophobicity often correlates with improved membrane permeability and bioavailability.
- Substituent Positioning : The position of substituents on the phenyl ring significantly impacts both anticancer and antimicrobial activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
